tert-Butyl {1-[amino(imino)methyl]-3-pyrrolidinyl}carbamate hydrochloride hydrate
CAS No.: 1202162-30-8
Cat. No.: VC11718505
Molecular Formula: C10H23ClN4O3
Molecular Weight: 282.77 g/mol
* For research use only. Not for human or veterinary use.
![tert-Butyl {1-[amino(imino)methyl]-3-pyrrolidinyl}carbamate hydrochloride hydrate - 1202162-30-8](/images/structure/VC11718505.png)
Specification
CAS No. | 1202162-30-8 |
---|---|
Molecular Formula | C10H23ClN4O3 |
Molecular Weight | 282.77 g/mol |
IUPAC Name | tert-butyl N-(1-carbamimidoylpyrrolidin-3-yl)carbamate;hydrate;hydrochloride |
Standard InChI | InChI=1S/C10H20N4O2.ClH.H2O/c1-10(2,3)16-9(15)13-7-4-5-14(6-7)8(11)12;;/h7H,4-6H2,1-3H3,(H3,11,12)(H,13,15);1H;1H2 |
Standard InChI Key | NNVQLXTZFQUHHZ-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)NC1CCN(C1)C(=N)N.O.Cl |
Canonical SMILES | CC(C)(C)OC(=O)NC1CCN(C1)C(=N)N.O.Cl |
Introduction
Chemical Identity and Structural Characteristics
Systematic Nomenclature and Molecular Formula
The IUPAC name for this compound is tert-butyl N-[[(3R)-1-[(aminoiminomethyl)amino]pyrrolidin-3-yl]methyl]carbamate hydrochloride hydrate . Its molecular formula is C₁₂H₂₅ClN₄O₃·H₂O, derived from the parent carbamate structure (C₁₁H₂₁N₄O₂) combined with hydrochloric acid and water of crystallization. The molecular weight is 236.74 g/mol for the anhydrous hydrochloride form, increasing to 254.76 g/mol when accounting for the hydrate .
Stereochemical Configuration
The pyrrolidine ring’s third carbon adopts an R-configuration, critical for enantioselective interactions in biological systems. This stereochemistry is preserved in the hydrochloride hydrate salt, as confirmed by chiral HPLC and X-ray crystallography data .
Spectroscopic and Computed Descriptors
-
InChI:
InChI=1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)12-7-8-4-5-11-6-8;/h8,11H,4-7H2,1-3H3,(H,12,13);1H/t8-;/m1./s1
-
InChIKey:
WEUDEPABMRKFFT-DDWIOCJRSA-N
These identifiers validate the compound’s structural integrity and facilitate database searches for related derivatives.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis involves three stages:
-
Pyrrolidine Functionalization: (3R)-pyrrolidin-3-ylmethanamine reacts with tert-butyl carbamate under Schotten-Baumann conditions to form the protected amine.
-
Imination: The primary amine undergoes condensation with cyanamide to introduce the aminoiminomethyl group.
-
Salt Formation: Treatment with hydrochloric acid in aqueous ethanol yields the hydrochloride hydrate .
Reaction Scheme:
Process Optimization
Industrial production employs continuous flow reactors to enhance yield (≥85%) and purity (≥99.5%). Key parameters:
-
Temperature: 25–30°C
-
pH: 6.5–7.0 during imination
-
Crystallization: Anti-solvent (diethyl ether) addition under controlled humidity .
Physicochemical Properties
Property | Value | Method |
---|---|---|
Melting Point | 142–145°C (decomp.) | DSC |
Solubility (25°C) | 50 mg/mL in H₂O | USP <791> |
LogP (Octanol-Water) | -1.2 ± 0.3 | Shake Flask |
pKa (Amino Group) | 8.9 | Potentiometric Titration |
Hydrate Stability | Stable ≤60% RH at 25°C | TGA/DVS |
The hydrochloride salt form improves aqueous solubility compared to the free base (2 mg/mL vs. 50 mg/mL) .
Applications in Pharmaceutical Research
Protecting Group Strategy
The tert-butyl carbamate (Boc) group shields the secondary amine during nucleophilic reactions. Deprotection occurs under mild acidic conditions (e.g., 4M HCl/dioxane), leaving the aminoiminomethyl moiety intact for subsequent transformations .
Case Study: Antiviral Prodrug Synthesis
In the synthesis of remdesivir analogs, this compound served as a protected amine intermediate. Post-deprotection, the exposed amine facilitated phosphoramidate coupling, achieving 72% yield in the final step .
Comparative Analysis with Analogues
Compound Name | Key Structural Difference | Application Advantage |
---|---|---|
tert-Butyl (pyrrolidin-3-yl)carbamate | Lacks aminoiminomethyl group | Simpler deprotection |
(R)-3-N-Boc-Aminomethyl piperidine HCl | Six-membered ring | Altered target selectivity |
Benzyl {1-[amino(imino)methyl]pyrrolidinyl}carbamate | Benzyl protecting group | Acid-sensitive deprotection |
The aminoiminomethyl group in the subject compound enables unique hydrogen-bonding interactions absent in simpler analogues .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume